N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide
Overview
Description
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide is a complex organic compound characterized by the presence of a benzoxazole ring substituted with chloro and iodo groups, and an amide linkage to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-5-iodoaniline and 2-aminophenol, which undergo cyclization to form the benzoxazole ring. Subsequent reactions involve the introduction of the pentanamide chain through amide bond formation. The reaction conditions generally require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its use. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide
- N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-N’-(2,5-dichlorobenzoyl)thiourea
Uniqueness
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the pentanamide chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClIN2O2/c1-2-3-4-17(23)21-12-6-8-16-15(10-12)22-18(24-16)13-9-11(20)5-7-14(13)19/h5-10H,2-4H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWDIGCZWMFKSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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